1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)biphenyl-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, commonly referred to as DPC423, is a synthetic compound that serves as a potent and selective inhibitor of factor Xa, a crucial enzyme in the coagulation cascade. This compound has garnered attention due to its potential applications in treating thromboembolic disorders, where the regulation of blood coagulation is essential. The molecular formula for DPC423 is C25H20F4N4O3S, indicating a complex structure with multiple functional groups that contribute to its biological activity and pharmacological properties .
DPC423 is classified as a small molecule drug candidate within the category of anticoagulants. Its development was driven by the need for effective oral anticoagulants that can selectively inhibit factor Xa without significant side effects. The compound has been studied extensively in preclinical and clinical settings, demonstrating its efficacy in inhibiting thrombin generation and preventing thrombosis .
The synthesis of DPC423 involves several key steps, typically starting from commercially available precursors. The synthetic route includes:
Technical details regarding reaction conditions, catalysts used, and purification methods are critical in optimizing yield and purity during synthesis .
DPC423 features a complex molecular structure characterized by:
The compound's three-dimensional structure can be analyzed using X-ray crystallography or computational modeling techniques to understand its interactions with target enzymes .
DPC423 undergoes various chemical reactions that can influence its stability and activity:
Technical details regarding these reactions are essential for understanding the pharmacokinetics and dynamics of DPC423 .
DPC423 functions primarily as an inhibitor of factor Xa. The mechanism involves:
This mechanism highlights the importance of DPC423 in managing conditions associated with excessive clotting .
Relevant analyses include spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) for characterizing the compound's properties .
DPC423 has significant potential applications in scientific research and clinical settings:
The ongoing research aims to further elucidate its efficacy, safety profile, and potential therapeutic indications .
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.:
CAS No.: 26639-00-9
CAS No.: 16104-28-2
CAS No.: 1364933-82-3